molecular formula C6H6N2OS B1621122 3-(Aminocarbothioyl)pyridinium-1-olate CAS No. 85320-76-9

3-(Aminocarbothioyl)pyridinium-1-olate

Cat. No. B1621122
CAS RN: 85320-76-9
M. Wt: 154.19 g/mol
InChI Key: DGQCWSAUVSDDOG-UHFFFAOYSA-N
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Description

3-(Aminocarbothioyl)pyridinium-1-olate, also known as ACP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a heterocyclic compound that contains a pyridinium ring with an aminocarbothioyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

3-(Aminocarbothioyl)pyridinium-1-olate has been extensively studied for its potential applications in various fields. One of the most promising applications of 3-(Aminocarbothioyl)pyridinium-1-olate is in the field of cancer research. 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Another potential application of 3-(Aminocarbothioyl)pyridinium-1-olate is in the field of antimicrobial research. 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the biofilm formation of certain bacteria.

Mechanism Of Action

The mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate is not fully understood. However, studies have shown that 3-(Aminocarbothioyl)pyridinium-1-olate induces apoptosis in cancer cells by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.

Biochemical And Physiological Effects

3-(Aminocarbothioyl)pyridinium-1-olate has been shown to have various biochemical and physiological effects. In cancer cells, 3-(Aminocarbothioyl)pyridinium-1-olate induces apoptosis by activating the caspase cascade. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, 3-(Aminocarbothioyl)pyridinium-1-olate has been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. 3-(Aminocarbothioyl)pyridinium-1-olate has also been shown to inhibit the biofilm formation of certain bacteria. However, the physiological effects of 3-(Aminocarbothioyl)pyridinium-1-olate on humans are not fully understood, and further research is needed.

Advantages And Limitations For Lab Experiments

3-(Aminocarbothioyl)pyridinium-1-olate has several advantages for lab experiments. 3-(Aminocarbothioyl)pyridinium-1-olate is a stable compound that can be easily synthesized in large quantities. 3-(Aminocarbothioyl)pyridinium-1-olate also exhibits high solubility in water, which makes it easy to handle in lab experiments. However, 3-(Aminocarbothioyl)pyridinium-1-olate has some limitations for lab experiments. 3-(Aminocarbothioyl)pyridinium-1-olate is a toxic compound that requires careful handling. In addition, the mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research on 3-(Aminocarbothioyl)pyridinium-1-olate. One of the future directions is to study the mechanism of action of 3-(Aminocarbothioyl)pyridinium-1-olate in more detail. Another future direction is to study the physiological effects of 3-(Aminocarbothioyl)pyridinium-1-olate on humans. Further research is also needed to explore the potential applications of 3-(Aminocarbothioyl)pyridinium-1-olate in other fields, such as drug development and agriculture. In addition, more studies are needed to evaluate the toxicity of 3-(Aminocarbothioyl)pyridinium-1-olate and its potential side effects.

properties

IUPAC Name

1-oxidopyridin-1-ium-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c7-6(10)5-2-1-3-8(9)4-5/h1-4H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQCWSAUVSDDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384101
Record name 1-Oxo-1lambda~5~-pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminocarbothioyl)pyridinium-1-olate

CAS RN

85320-76-9
Record name MLS002638591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxo-1lambda~5~-pyridine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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